molecular formula C19H23NO2 B6927553 N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide

N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide

Cat. No.: B6927553
M. Wt: 297.4 g/mol
InChI Key: QVWLLZJHTPWARK-UHFFFAOYSA-N
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Description

N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide: is an organic compound that belongs to the class of amides It features a benzyl group attached to a cyclopentyl ring, which is further connected to a furan ring through a propanamide linkage

Properties

IUPAC Name

N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c21-18(9-8-17-10-13-22-15-17)20-19(11-4-5-12-19)14-16-6-2-1-3-7-16/h1-3,6-7,10,13,15H,4-5,8-9,11-12,14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWLLZJHTPWARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC2=CC=CC=C2)NC(=O)CCC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide typically involves the following steps:

    Formation of the Benzylcyclopentyl Intermediate: The initial step involves the alkylation of cyclopentylamine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Coupling with Furan-3-yl Propanoic Acid: The benzylcyclopentylamine intermediate is then coupled with furan-3-yl propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-3-carboxylic acid derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Benzylcyclopentylamine derivatives.

    Substitution: Benzyl-substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Material Science: The compound’s unique structure may lend itself to the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving amide-containing molecules.

Mechanism of Action

The exact mechanism of action of N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and amide linkage are likely key functional groups involved in these interactions, potentially affecting pathways related to neurotransmission or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylcyclopentyl)-3-(furan-2-yl)propanamide: Similar structure but with the furan ring at a different position.

    N-(1-benzylcyclohexyl)-3-(furan-3-yl)propanamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    N-(1-phenylcyclopentyl)-3-(furan-3-yl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

N-(1-benzylcyclopentyl)-3-(furan-3-yl)propanamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with biological targets. The combination of a benzyl group, cyclopentyl ring, and furan ring linked through a propanamide moiety provides a distinct chemical profile that can be leveraged for various applications.

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